2-(6-hydroxybenzofuran-3-yl)acetic Acid
Overview
Description
“2-(6-hydroxybenzofuran-3-yl)acetic Acid” is a chemical compound with the CAS Number: 69716-04-7. It has a molecular weight of 192.17 and its IUPAC name is (6-hydroxy-1-benzofuran-3-yl)acetic acid .
Synthesis Analysis
The synthesis of this compound involves multi-step chemical processes. For instance, one method involves the reaction of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one with 1 M aqueous sodium hydroxide solution, followed by acidification with concentrated sulfuric acid and extraction with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H8O4 . It contains a total of 22 atoms, including 8 Hydrogen atoms, 10 Carbon atoms, and 4 Oxygen atoms .Chemical Reactions Analysis
Various chemical reactions are used to synthesize derivatives of this compound, showcasing its versatility. For example, the compound 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was synthesized from 3,5-dihydroxybenzoate through a direct thermal one-pot cyclization with propargyl bromide, followed by base-catalyzed hydrolysis.Physical And Chemical Properties Analysis
The physical properties of this compound are crucial for understanding its behavior and applications. While specific studies focusing on the physical properties of this exact compound were not found, related research emphasizes the importance of such analysis in determining solubility, melting points, and other physical characteristics that affect their use in further chemical syntheses and applications.Scientific Research Applications
Pharmaceutical Research
2-(6-Hydroxybenzofuran-3-yl)acetic Acid, with its benzofuran core, is a significant compound in pharmaceutical research. Benzofuran derivatives are known for their diverse biological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound can be a precursor in synthesizing drugs that target these conditions.
Material Science
In material science, the compound’s structural motif is valuable for creating novel materials with specific optical properties. Benzofurans have been used in the development of organic semiconductors and photovoltaic materials due to their stability and electronic properties .
Chemical Synthesis
This compound serves as a building block in chemical synthesis, particularly in constructing complex organic molecules. Its reactivity allows for the formation of various derivatives that are useful in synthesizing more complex structures .
Analytical Chemistry
In analytical chemistry, derivatives of benzofuran, like 2-(6-Hydroxybenzofuran-3-yl)acetic Acid, are used as standards and reagents. They are crucial in developing analytical methods for detecting, quantifying, and studying other benzofuran compounds .
Cancer Research
The anticancer activity of benzofuran derivatives has been evaluated against various cancer cell lines. For instance, compounds synthesized from benzofuran have shown activity against the human ovarian cancer cell line A2780, indicating potential applications in cancer treatment .
Antioxidant Studies
Benzofuran derivatives exhibit significant antioxidant properties. Research into 2-(6-Hydroxybenzofuran-3-yl)acetic Acid could lead to the development of new antioxidants that can protect cells from oxidative stress and related diseases .
Antibacterial and Antiviral Research
The antibacterial and antiviral activities of benzofuran compounds make them candidates for developing new antibiotics and antiviral drugs. Their mechanisms of action against pathogens are a subject of ongoing research .
Neuroscience
Benzofuran derivatives have been studied for their neuroprotective effects. Research into 2-(6-Hydroxybenzofuran-3-yl)acetic Acid could contribute to understanding and treating neurodegenerative diseases .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(6-hydroxybenzofuran-3-yl)acetic Acid . For instance, the compound is volatile at high temperature or under reduced pressure . Therefore, the storage and handling conditions can significantly impact the stability and effectiveness of this compound.
properties
IUPAC Name |
2-(6-hydroxy-1-benzofuran-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5,11H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMXZWJZCWCPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366559 | |
Record name | 2-(6-hydroxybenzofuran-3-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-hydroxybenzofuran-3-yl)acetic Acid | |
CAS RN |
69716-04-7 | |
Record name | 2-(6-hydroxybenzofuran-3-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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